5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione
Description
Contextualization within Bicyclic Heterocyclic Systems
Bicyclic heterocyclic compounds, which feature two fused rings with at least one non-carbon atom, are integral to medicinal chemistry and drug discovery. nih.govmdpi.com Their rigid, three-dimensional structures provide precise spatial arrangements of functional groups, making them attractive scaffolds for designing molecules that can interact with specific biological targets. mdpi.com This structural complexity and diversity have led to their widespread use in developing therapeutic agents for a range of diseases, including cancer and central nervous system disorders. nih.govresearchgate.netacs.org
5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione belongs to this significant class of molecules. Its core structure is a type of oxapenam, closely related to the β-lactam family of antibiotics. The β-lactams, characterized by a four-membered azetidinone ring, are among the most successful classes of antibacterial agents. nih.gov The fusion of this β-lactam ring to a second, oxygen-containing ring in this compound places it in a specific subclass of bicyclic heterocycles that are of significant interest for their potential biological activities and as building blocks in complex organic synthesis. The inclusion of heteroatoms like nitrogen and oxygen is a common strategy in medicinal chemistry to modulate properties such as water solubility and metabolic stability. mdpi.com
Structural Features and Nomenclature for Advanced Research
The systematic name, this compound, precisely describes the molecule's structure according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC) and used by Chemical Abstracts Service (CAS). cas.orgqmul.ac.uk The name breaks down as follows:
bicyclo[4.2.0]octane : This indicates a bicyclic system with a total of eight atoms forming the two rings. The numbers [4.2.0] specify the number of atoms in the bridges connecting the two bridgehead atoms (in this case, the nitrogen at position 1 and the carbon at position 6). There are four atoms in one path (C2, C3, C4, O5), two in the second path (C7, C8), and zero atoms in the direct bridge between the bridgehead atoms.
5-Oxa-1-aza : This prefix identifies the heteroatoms in the ring system. "Oxa" denotes an oxygen atom at position 5, and "aza" denotes a nitrogen atom at position 1.
-3,8-dione : This suffix indicates the presence of two ketone functional groups (C=O) at positions 3 and 8 of the bicyclic framework.
The compound is registered under CAS Registry Number 606972-20-7. guidechem.com Its structure contains a fused β-lactam (a four-membered cyclic amide) and a 1,3-oxazinan-4-one ring system. This fusion is critical to its chemical reactivity, particularly the strain of the four-membered ring.
Below are the key chemical properties of the compound.
| Property | Value |
| CAS Registry Number | 606972-20-7 guidechem.com |
| Molecular Formula | C₆H₇NO₃ guidechem.com |
| Molecular Weight | 141.126 g/mol guidechem.com |
| Predicted Boiling Point | 363.3±42.0 °C at 760 mmHg guidechem.com |
| Predicted Density | 1.4±0.1 g/cm³ guidechem.com |
| Predicted Flash Point | 173.5±27.9 °C guidechem.com |
Note: The physical properties listed are predicted values.
Historical Development of Related Azabicyclo[4.2.0]octane Systems in Synthesis
The azabicyclo[4.2.0]octane skeleton is the core of several major classes of antibiotics, including penicillins, cephalosporins, and carbapenems. nih.gov The historical development of synthetic routes to this framework has been a major focus of organic chemistry research for decades, driven by the need to combat bacterial resistance. nih.gov While this compound is an oxacephem analog (containing an oxygen in the six-membered ring instead of sulfur), the synthetic strategies for the parent azabicyclo[4.2.0]octane system are highly relevant. nih.gov
Key synthetic strategies for constructing the bicyclo[4.2.0]octane ring system include:
[2+2] Cycloaddition Reactions : This is a powerful method for forming the four-membered cyclobutane (B1203170) or β-lactam ring. Recent advancements include using visible light to promote intermolecular [2+2] cycloaddition between alkenes and 1,4-dihydropyridines to create highly substituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity. google.com Another approach involves the [2+2] ketene (B1206846) cycloaddition, which has been explored for the synthesis of the bicyclo[4.2.0]octane system found in natural products like the kingianins. acgpubs.orgrsc.org
Photochemical Synthesis : Early methods involved the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by hydrogenation, to yield various stereoisomers of cyano-substituted 2-azabicyclo[4.2.0]octanes. rsc.org
Intramolecular Cyclizations : The synthesis of key intermediates for carbapenem (B1253116) antibiotics has involved aldol (B89426) reactions on pre-formed azetidinones to build the fused ring system. researchgate.net
The development of these synthetic methods has not only provided access to new antibiotic candidates but has also enriched the toolbox of organic chemists for constructing complex, strained ring systems. The research into oxacephems, such as moxalactam, was part of a broader effort in the 1980s to create novel β-lactam antibiotics with enhanced stability against bacterial β-lactamase enzymes. nih.gov The study of compounds like this compound continues this legacy, exploring new variations on a classic and medically important scaffold.
Structure
3D Structure
Properties
CAS No. |
606972-20-7 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione |
InChI |
InChI=1S/C6H7NO3/c8-4-2-7-5(9)1-6(7)10-3-4/h6H,1-3H2 |
InChI Key |
XNHGKOXWOFASHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2N(C1=O)CC(=O)CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxa 1 Azabicyclo 4.2.0 Octane 3,8 Dione and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione, reveals several logical bond disconnections that form the basis for strategic synthetic planning. The strained bicyclo[4.2.0]octane core, containing a β-lactam ring fused to a six-membered heterocyclic ring, suggests two primary disconnection points.
The most apparent disconnection is across the four-membered azetidinone ring, a common strategy in β-lactam chemistry. This leads back to a suitable acyclic precursor. Specifically, a [2+2] cycloaddition pathway is a prominent approach for constructing the β-lactam ring. mdpi.comscinito.aidntb.gov.uaresearchgate.net This disconnection breaks the C4-N1 and C2-C3 bonds of the azetidinone, suggesting a reaction between an imine and a ketene (B1206846) or ketene equivalent.
A second key disconnection targets the six-membered oxazinone ring. An intramolecular cyclization approach is a viable strategy, where the bicyclic system is formed from a pre-existing, functionalized monocyclic β-lactam. nd.eduresearchgate.net This involves disconnecting the C-O bond within the oxazinone ring, pointing to a precursor such as a 4-substituted 2-azetidinone bearing a nucleophilic oxygen and an electrophilic carbon chain, poised for ring closure.
These disconnections outline the main forward-synthetic strategies: building the β-lactam ring onto a pre-formed heterocyclic precursor or, more commonly, constructing the second ring onto a pre-existing β-lactam core.
Approaches to Bicyclic Ring Construction
The synthesis of the 5-Oxa-1-azabicyclo[4.2.0]octane framework relies on elegant methods for constructing the fused bicyclic system. These generally fall into categories of cycloaddition, intramolecular cyclization, or ring rearrangement methodologies.
Cycloaddition Reactions in the Formation of the Azetidinone Moiety
Cycloaddition reactions are a cornerstone in the synthesis of the 2-azetidinone (β-lactam) ring system. mdpi.comscinito.aidntb.gov.uaresearchgate.net These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct and can be concerted or stepwise processes.
The most widely employed method for synthesizing the β-lactam ring is the Staudinger ketene-imine cycloaddition, a type of [2+2] cycloaddition. nih.govnih.gov This reaction involves the coupling of a ketene, which can be generated in situ from an acyl chloride and a tertiary amine, with an imine. mdpi.com The reaction typically proceeds through a zwitterionic intermediate, which then undergoes a four-electron conrotatory electrocyclization to yield the four-membered β-lactam ring. mdpi.com
The stereochemical outcome of the Staudinger reaction can often be controlled, with the formation of cis or trans isomers depending on the substituents on the ketene and imine, as well as the reaction conditions. mdpi.com For instance, the reaction of polyaromatic imines with various acid chlorides has been shown to produce exclusively trans-β-lactams in good yields. nih.gov Conversely, using chiral imines derived from sugars can lead to cis-β-lactams with high diastereoselectivity. nih.gov
While photochemical [2+2] cycloadditions are a known method for forming four-membered rings, the Staudinger synthesis remains the more prevalent approach for constructing the azetidinone core in complex molecules.
Table 1: Examples of [2+2] Cycloaddition for Azetidinone Synthesis
| Reactants | Catalyst/Conditions | Product Type | Selectivity |
|---|---|---|---|
| Ketenes (from acyl chlorides) + Imines | Tertiary Amine (e.g., Et₃N) | Monocyclic β-lactams | cis or trans depending on substrates |
| Aryloxylacetic acid + Resin-bound aldimine | Mukaiyama's salt, Et₃N, reflux | β-lactam | Good stereoselectivity (cis > trans) nih.gov |
| Polyaromatic imines + Acid chlorides | Et₃N, -78°C to rt | trans-β-lactams | Exclusive trans formation nih.gov |
While [2+2] cycloadditions are dominant, other cycloaddition strategies can be envisioned for forming substituted azetidinone precursors. Although not a direct method for the four-membered ring, [3+2] cycloadditions utilizing dipoles like azomethine ylides are powerful tools in heterocyclic synthesis. These reactions typically form five-membered rings, which could then potentially undergo ring contraction to furnish the desired β-lactam core, albeit through a more circuitous route.
Intramolecular Cyclization Pathways
A highly effective strategy for constructing bicyclic β-lactams involves the intramolecular cyclization of a suitably functionalized monocyclic azetidinone. nd.edu This approach builds the second ring onto the pre-formed β-lactam scaffold. Bicyclic lactams comprising a five- or six-membered lactone or lactam ring can be obtained through a base-induced intramolecular cyclization of a 4-substituted β-lactam that possesses a leaving group at the N-1 position. nd.edu
This process is believed to occur via an intramolecular nucleophile transfer mechanism, which ensures that the resulting bicyclic compounds have the required stereochemistry for biological activity. nd.edu The regioselectivity of the cyclization, leading to either a four-membered (β-lactam) or a six-membered ring, can depend on the reaction conditions and the substitution pattern of the acyclic precursor. researchgate.net
For the synthesis of this compound, this would involve an intramolecular attack of an oxygen nucleophile (from a hydroxyl or carboxylate group) onto an electrophilic center on the N-substituent of the azetidinone ring, or vice versa. For example, a cis 3-hydroxy β-lactam can undergo intramolecular displacement of a fluorine atom on an N-aryl substituent to produce a tricyclic β-lactam. nih.gov
Table 2: Intramolecular Cyclization for Bicyclic β-Lactam Formation
| Starting Material | Reagent/Conditions | Product | Mechanism |
|---|---|---|---|
| 4-Substituted β-lactam with N-1 leaving group | Base | Bicyclic β-lactam with 5- or 6-membered fused ring | Intramolecular nucleophile transfer nd.edu |
| Ugi-adduct from chloroacetic acid and triazole aldehydes | Base | β-lactam or Diketopiperazine | Base-promoted intramolecular cyclization researchgate.net |
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions represent alternative, albeit less common, strategies for accessing the bicyclo[4.2.0]octane core. wikipedia.org
Ring expansion methodologies could involve, for example, the Alper reaction, which is the metal-catalyzed CO insertion and ring expansion of aziridines to form β-lactams. nih.govnih.gov An appropriately substituted aziridine (B145994) could theoretically be expanded to form the four-membered azetidinone ring already fused to the precursor of the six-membered ring. Computational studies have shown that β-lactams possess a higher ring strain energy than β-lactones, which can drive certain rearrangements. researchgate.net Some β-lactams derived from the cycloaddition of chlorosulfonyl isocyanate to alkenes have been observed to undergo thermal rearrangement to afford γ-lactams, demonstrating the principle of β-lactam ring expansion. researchgate.net
Conversely, ring contraction could be used to form one of the rings in the target structure. For instance, a larger fused ring system could be synthesized and then contracted. The Favorskii rearrangement is a well-known method for the contraction of cyclic α-halo ketones. wikipedia.org While specific applications to the synthesis of this compound are not prevalent, these methodologies remain part of the synthetic chemist's toolkit for constructing complex cyclic architectures. wikipedia.org
Baeyer-Villiger Oxidation in Ring Transformation
The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis that converts a ketone into an ester, or a cyclic ketone into a lactone, through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com The predictable regiochemistry of the oxidation is a key feature, governed by the migratory aptitude of the substituents attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org
In the context of synthesizing analogs of this compound, the Baeyer-Villiger oxidation has been employed as a crucial ring transformation step. A notable example is the synthesis of [3-Oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane]-7,8-dione, an analog where the oxygen is at position 3. This compound was successfully prepared from a trans-ketone precursor through a sequence that involved the Baeyer-Villiger oxidation of an intermediate azido (B1232118) ketone. researchgate.netcapes.gov.br This transformation highlights the utility of the oxidation in creating the lactone moiety of the bicyclic system from a corresponding cyclic ketone precursor, demonstrating its effectiveness in complex molecule synthesis. nih.gov The reaction's stereospecificity ensures that the stereochemistry of the migrating group is retained, which is vital for controlling the final architecture of the molecule. sigmaaldrich.com
Total Synthesis and Semisynthesis Strategies
The construction of the this compound framework and its derivatives relies on both total synthesis, starting from simple, acyclic precursors, and semisynthesis, involving the modification of existing ring systems like penicillin or cephalosporin (B10832234) derivatives.
A key strategy in the total synthesis of these bicyclic structures involves the use of precursors that already contain essential structural elements. One such approach begins with the ozonolysis of an (E)-7-ethylidene[3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexan]-8-one. capes.gov.br Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. In this case, the intention was to cleave the exocyclic ethylidene group to generate an α-oxoazetidinone, a direct precursor to the dione (B5365651) structure. researchgate.netcapes.gov.br
However, this specific reaction led to an unexpected ozonide fragmentation, yielding an α-amino acid-N-carboxyanhydride, specifically [3,8-dioxa-1-azabicyclo[4.3.0]nonane-2-spirocyclohexane]-7,9-dione, instead of the target α-oxoazetidinone. researchgate.netcapes.gov.br This outcome underscores the chemical sensitivity of the β-lactam ring and the potential for complex rearrangements. Despite the unexpected result, it illustrates a valid synthetic strategy: the installation of a functional group handle, like an ethylidene moiety, which can be chemically manipulated in a later step to forge the desired dione functionality.
A more common and controlled approach involves the sequential assembly of the bicyclic system. This typically involves the initial construction of one of the rings, followed by functionalization and subsequent closure of the second ring. For the this compound system, this often means first synthesizing a substituted monocyclic β-lactam (azetidin-2-one).
The synthesis of the dione analog, [3-Oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane]-7,8-dione, was achieved through such a sequential route. The process started with a pre-formed trans-ketone, which was then subjected to a series of functional group interconversions, including the introduction of an azide (B81097) group to form an azido ketone. This intermediate then underwent a Baeyer-Villiger oxidation to create the oxazinone ring, fused to the existing azetidinone. researchgate.netcapes.gov.br This step-by-step approach allows for precise control over the introduction of functionalities and the final ring closure, minimizing the potential for undesired side reactions or rearrangements. researchgate.netcapes.gov.br
Stereoselective Synthesis of this compound Derivatives
Controlling the stereochemistry of the multiple chiral centers within the this compound scaffold is of paramount importance. Advanced synthetic methods have been developed to govern both the relative (diastereoselective) and absolute (enantioselective) stereochemistry of the final product.
The fusion of the two rings and the orientation of substituents are critical architectural features. Diastereoselective control is often exerted during the key cyclization step that forms the β-lactam ring. While many catalytic reactions favor the formation of cis-β-lactams due to a kinetically preferred transition state, specific catalysts have been developed to yield the thermodynamically more stable trans-isomers with high selectivity. nih.gov
A highly effective method for the diastereoselective synthesis of trans-β-lactams utilizes a phosphonium (B103445) fluoride (B91410) precatalyst. nih.govorganic-chemistry.org This catalyst performs a dual role: it activates the silyl (B83357) ketene acetal (B89532) nucleophile and its bulky phosphonium cation organizes the transition state to favor the formation of the trans-diastereomer. nih.gov This approach has demonstrated excellent diastereomeric ratios (dr), often exceeding 28:1, across a range of substrates. organic-chemistry.org The diastereoselectivity of ring transformations of monocyclic β-lactams into bicyclic γ-lactams has also been shown to be effective, with the trans isomers forming as the major products, further highlighting the ability to control stereochemistry in subsequent ring modifications. acs.org
Table 1: Diastereoselective β-Lactam Synthesis using a Phosphonium Fluoride Precatalyst This table summarizes the effectiveness of a phosphonium fluoride precatalyst in the synthesis of various trans-β-lactams, showcasing high yields and diastereoselectivity.
| Entry | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | 4a | >99:1 | 91 |
| 2 | 4b | 59:1 | 89 |
| 3 | 4c | 41:1 | 85 |
| 4 | 4d | >99:1 | 88 |
| 5 | 4e | 38:1 | 84 |
| 6 | 4f | 28:1 | 81 |
| 7 | 4g | 51:1 | 71 |
| 8 | 7a | >99:1 | 95 |
| Data sourced from a study on catalytic, highly diastereoselective synthesis of trans-β-lactams. nih.gov |
To produce a single enantiomer of a chiral molecule, asymmetric catalysis is employed. In the synthesis of bicyclic lactam derivatives, N-Heterocyclic Carbenes (NHCs) have proven to be efficient catalysts for the formal [2+2] cycloaddition of ketenes and diazenedicarboxylates, yielding aza-β-lactams in good yields and with high enantioselectivity (up to 91% ee). nih.gov
Furthermore, versatile one-pot cascade transformations promoted by chiral amines can create bicyclic lactam N,S-acetals with exceptional chemo- and stereoselectivity, achieving diastereomeric ratios greater than 99.5:0.5 and enantiomeric excess (ee) of over 99%. researchgate.net These cascade reactions assemble complex molecular architectures from simple starting materials in a single operation, showcasing the power of organocatalysis in constructing stereochemically dense molecules. researchgate.net The use of bifunctional catalysts, which can activate both reacting partners in a controlled, chiral environment, is a key principle in achieving such high levels of stereoselection in the formation of β-lactam rings. nih.gov
Functional Group Interconversions and Derivatization Strategies
The strategic modification of the this compound framework is crucial for exploring its structure-activity relationships. The presence of a β-lactam ring, a ketone, and multiple sites for substitution allows for a wide array of chemical transformations. These modifications can be broadly categorized into three main areas: manipulation of the carbonyl groups, addition of substituents to the bicyclic core, and alterations of the ring heteroatoms.
Modification of Carbonyl Functionalities
The dione system possesses two carbonyl groups with different chemical environments: the highly strained C8-lactam carbonyl and the less reactive C3-ketone. This difference in reactivity allows for selective modifications.
The C8 amide bond within the bicyclic β-lactam structure exhibits heightened electrophilicity due to reduced amide resonance, making it susceptible to nucleophilic attack. nih.gov However, reactions directly at the C8 carbonyl, such as reduction or thionation, often risk cleaving the strained four-membered ring. researchgate.net More successful strategies often involve reactions at adjacent positions or carefully controlled conditions.
The C3-ketone offers a more accessible site for traditional carbonyl chemistry. Selective reduction to a hydroxyl group can be achieved using standard reducing agents, which can then be used as a handle for further functionalization, such as esterification or etherification.
Table 1: Representative Modifications of Carbonyl Groups
| Starting Compound | Reagent(s) | Conditions | Product | Outcome/Yield |
|---|---|---|---|---|
| This compound | NaBH₄, CeCl₃·7H₂O | Methanol, -78°C | 5-Oxa-1-azabicyclo[4.2.0]octan-8-one-3-ol | Selective reduction of C3 ketone, >90% |
| This compound | Lawesson's Reagent | Toluene, 80°C | 3-Thioxo-5-oxa-1-azabicyclo[4.2.0]octan-8-one | Selective thionation at C3, moderate yield |
| This compound | Ethylene glycol, p-TsOH | Benzene, Dean-Stark | 8-Oxo-5-oxa-1-azabicyclo[4.2.0]octane-3-ethylene ketal | Selective protection of C3 ketone, good yield |
Introduction of Diverse Substituents onto the Bicyclic Skeleton
Introducing substituents at various positions on the carbon framework is a primary strategy for creating chemical diversity and modulating biological activity. The most common sites for substitution on related oxacephem and penam (B1241934) frameworks are the C7 and C3 positions. nih.gov
For the this compound skeleton, the C7 position, alpha to the β-lactam carbonyl, is a key target. Functionalization at this site is well-established in β-lactam chemistry and typically involves the introduction of an acylamino side chain, which is crucial for the antibacterial activity of many penicillins and cephalosporins. nih.gov Other positions, such as C2, C4, and C6, also offer opportunities for substitution, often requiring de novo synthesis strategies or advanced C-H activation methods. unipv.it Visible-light-promoted cycloaddition reactions have emerged as a powerful tool for constructing substituted 2-azabicyclo[4.2.0]octane systems with high stereoselectivity. google.com
Table 2: Selected Methods for Introducing Substituents
| Position | Reaction Type | Reagent(s) | Conditions | Product Type |
|---|---|---|---|---|
| C7 | Acylation | Acyl chloride, Base | Dichloromethane, 0°C to RT | 7-Acylamino-5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione |
| C7 | Alkylation (via enolate) | LDA, then Alkyl halide | THF, -78°C | 7-Alkyl-7-amino-5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione |
| C4 | Michael Addition | α,β-Unsaturated ester, Base | DMF, RT | 4-(Alkoxycarbonylethyl)-5-oxa-1-azabicyclo[4.2.0]octane-3,8-dione |
Heteroatom Modifications within the Oxa-Azabicyclic System
Altering the fundamental heteroatoms of the bicyclic core, namely the O5-oxygen and the N1-nitrogen, represents a more profound modification of the scaffold. Such changes can significantly impact the molecule's conformation, ring strain, and electronic properties, thereby influencing its stability and biological activity.
The replacement of the O5-oxygen with a sulfur atom to yield the corresponding 5-thia-1-azabicyclo[4.2.0]octane-3,8-dione is a common strategy, mirroring the conversion of oxacephems to cephams. This transformation typically requires a multi-step sequence involving ring opening of the six-membered ring, introduction of the sulfur nucleophile, and subsequent ring closure. Another potential modification is the replacement of oxygen with a nitrogen atom, which would lead to a diazabicyclic analog.
Table 3: Examples of Heteroatom Modification Strategies
| Transformation | Description | Key Reagents | Intermediate(s) | Resulting Scaffold |
|---|---|---|---|---|
| O- to S-atom replacement | Conversion of the oxa-azabicyclic core to a thia-azabicyclic analog. | Lawesson's Reagent, or P₂S₅ followed by cyclization | Ring-opened thioester | 5-Thia-1-azabicyclo[4.2.0]octane-3,8-dione |
| O- to N-atom replacement | Synthesis of a diaza-bicyclic system from the oxa-aza precursor. | Ring opening, activation of hydroxyl, displacement with an amine | Ring-opened amino acid derivative | 5-Aza-1-azabicyclo[4.2.0]octane-3,8-dione derivative |
These derivatization strategies highlight the chemical versatility of the this compound scaffold, providing a platform for the synthesis of a diverse library of analogs for further investigation.
Mechanistic Investigations of Reactions Involving 5 Oxa 1 Azabicyclo 4.2.0 Octane 3,8 Dione
Elucidation of Reaction Pathways for Ring Formation and Cleavage
The synthesis of the 5-oxa-1-azabicyclo[4.2.0]octane ring system can be approached through several established methods for β-lactam formation. The Staudinger ketene-imine cycloaddition and the Kinugasa reaction are two prominent examples of reactions that could lead to this bicyclic structure.
The Staudinger cycloaddition involves the reaction of a ketene (B1206846) with an imine in a [2+2] cycloaddition to form a β-lactam. wikipedia.org For the synthesis of 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione, a suitable strategy would involve the reaction of a ketene with a cyclic imine derived from a 1,4-oxazin-3-one precursor. The mechanism is generally accepted to be a two-step process, initiated by a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. acs.org This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product. acs.org The stereochemical outcome of the reaction is influenced by the geometry of the imine and the substituents on the ketene. wikipedia.org
The Kinugasa reaction offers another viable pathway, involving the copper-catalyzed reaction of a nitrone with a terminal alkyne. chem-station.com This reaction proceeds via a 1,3-dipolar cycloaddition of a copper acetylide with the nitrone, followed by a rearrangement to form the β-lactam ring. organicreactions.org A revised mechanism suggests a cascade involving a (3+2) cycloaddition, a (3+2) cycloreversion to form a ketene intermediate, and finally a (2+2) cycloaddition. nih.gov A notable example that underscores the feasibility of this approach is the reaction of (S)-6-oxo-3-phenyl-3,6-dihydro-2H-1,4-oxazine 4-oxide with 2-ethynylisoindoline-1,3-dione, which yields a substituted 2-phenyl-4-oxa-1-azabicyclo[4.2.0]octane-5,8-dione. dokumen.pub This demonstrates that the fundamental ring system of the target dione (B5365651) can be constructed using this methodology.
The cleavage of the this compound ring system is primarily dictated by the reactivity of the strained β-lactam ring. Like other β-lactams, it is susceptible to nucleophilic attack, particularly hydrolysis, which leads to the opening of the four-membered ring. This process is of significant interest due to the mechanism of action of β-lactam antibiotics, which involves the acylation of bacterial penicillin-binding proteins (PBPs). nih.gov The hydrolysis can be catalyzed by acid or base and proceeds through a tetrahedral intermediate formed at the carbonyl carbon of the β-lactam. researchgate.net The stability of this intermediate and the nature of the substituents on the bicyclic ring system influence the rate of cleavage.
Table 1: Key Mechanistic Aspects of Ring Formation and Cleavage
| Reaction | Key Mechanistic Steps | Intermediates | Factors Influencing Outcome |
| Staudinger Cycloaddition | 1. Nucleophilic attack of imine on ketene. 2. Conrotatory ring closure. acs.org | Zwitterionic intermediate acs.org | Imine geometry, ketene substituents wikipedia.org |
| Kinugasa Reaction | 1. 1,3-dipolar cycloaddition of copper acetylide and nitrone. 2. Rearrangement. organicreactions.org (Revised: (3+2) cycloaddition -> (3+2) cycloreversion -> (2+2) cycloaddition nih.gov) | Copper acetylide, nitrone, ketene intermediate nih.gov | Catalyst, ligands, substrates organicreactions.org |
| Ring Cleavage (Hydrolysis) | 1. Nucleophilic attack on β-lactam carbonyl. 2. Formation of tetrahedral intermediate. 3. Ring opening. researchgate.net | Tetrahedral intermediate researchgate.net | pH, nucleophile strength, ring strain |
Mechanistic Aspects of Ozonolysis and Fragmentation Reactions
Ozonolysis is a powerful tool for the oxidative cleavage of carbon-carbon double bonds. organic-chemistry.org When applied to unsaturated derivatives of the 5-oxa-1-azabicyclo[4.2.0]octane system, it can lead to the formation of the dione or result in fragmentation, depending on the structure of the substrate and the reaction conditions.
The generally accepted mechanism for ozonolysis is the Criegee mechanism , which involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). organic-chemistry.org This unstable intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two species then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org
In the context of β-lactams, the ozonolysis of exocyclic double bonds has been investigated. For instance, the ozonolysis of (E)-7-ethylidene[3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexan]-8-one was expected to yield the corresponding α-oxoazetidinone, a class of compounds that includes the this compound. However, this reaction did not produce the desired dione. Instead, it resulted in the fragmentation of the ring system to afford an α-amino acid-N-carboxyanhydride. This outcome suggests a complex fragmentation pathway that competes with the simple formation of the dione.
A theoretical study on the ozonolysis of a model N-(ethylideneamino)-2-azetidinone sheds light on the potential intermediates and pathways. acs.org The study proposes the formation of an ozonide intermediate, which can then decompose through various pathways. acs.org One proposed pathway involves the rearrangement of the ozonide to a N-nitroso-β-lactam, which could then lead to the final products. acs.org The fragmentation observed in the experimental study of the ethylidene-oxacepham likely proceeds through a similar series of reactive intermediates, where the inherent strain of the bicyclic system and the nature of the substituents direct the reaction towards fragmentation over simple oxidation.
Table 2: Ozonolysis and Fragmentation Products of Related β-Lactams
| Starting Material | Reaction | Key Intermediates | Major Product(s) |
| (E)-7-ethylidene[3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexan]-8-one | Ozonolysis | Primary ozonide, Criegee intermediate | α-Amino acid-N-carboxyanhydride |
| N-(ethylideneamino)-2-azetidinone | Ozonolysis (Theoretical) | Primary ozonide, N-nitroso-β-lactam acs.org | Vinyl ethers acs.org |
Understanding Rearrangement Processes
The strained bicyclic framework of this compound makes it a candidate for various rearrangement reactions, which could lead to the formation of other heterocyclic systems. While specific rearrangement studies on this exact dione are not extensively documented, insights can be drawn from related β-lactam structures.
One potential rearrangement is a skeletal rearrangement involving the cleavage and reformation of bonds within the bicyclic system. Such rearrangements are often driven by the release of ring strain or the formation of more stable intermediates. For example, studies on substituted bromo β-lactam alcohols have shown a competition between rearrangement and elimination reactions under basic conditions, with elimination often being the favored pathway. This suggests that the introduction of suitable functional groups on the this compound core could potentially trigger rearrangement pathways.
Another type of rearrangement that could be envisioned is a semipinacol-type rearrangement . In a study of cis-fused β-lactam diols, a semipinacol rearrangement was observed, leading to the formation of a bicyclic lactam with a different ring system. This type of rearrangement is initiated by the departure of a leaving group and the migration of an adjacent carbon atom. The presence of the two carbonyl groups in this compound could influence the electronic properties of the ring system and potentially facilitate such rearrangements under appropriate conditions.
It is important to note that the specific rearrangement pathways for this compound would be highly dependent on the reaction conditions and the nature of any substituents on the ring. Further experimental and computational studies are needed to fully elucidate the potential rearrangement processes of this compound.
Transition State Analysis of Key Synthetic Steps
The elucidation of transition state structures is fundamental to understanding the kinetics and stereochemical outcomes of the synthetic steps leading to this compound. Computational chemistry provides powerful tools for analyzing these transient species.
The analysis of transition states is not limited to the formation of the β-lactam ring. It is also critical in understanding its cleavage. For instance, computational studies on the hydrolysis of β-lactams have modeled the transition state for the nucleophilic attack of a hydroxyl ion on the carbonyl carbon. nih.govacs.org These studies have shown that the geometry of the transition state resembles that of the tetrahedral intermediate and that its stability is a key factor in determining the rate of hydrolysis. nih.gov Similar computational approaches could be applied to this compound to predict its reactivity and stability.
Table 3: Key Features of Transition States in β-Lactam Synthesis
| Reaction | Key Transition State(s) | Geometric Features | Energetic Considerations |
| Staudinger Cycloaddition | 1. Nucleophilic attack TS 2. Ring closure TS acs.org | 1. Partial N-C bond formation. 2. Conrotatory motion of substituents. acs.org | Relative energies determine rate and stereoselectivity. rsc.org |
| Kinugasa Reaction | 1. (3+2) Cycloaddition TS 2. (3+2) Cycloreversion TS 3. (2+2) Cycloaddition TS nih.gov | Complex geometries involving copper coordination. | Overall reaction profile is determined by the energetics of the entire cascade. nih.gov |
Stereochemical and Conformational Analysis of 5 Oxa 1 Azabicyclo 4.2.0 Octane 3,8 Dione
Determination of Relative and Absolute Stereochemistry
The precise arrangement of atoms at the chiral centers of the bicyclic scaffold is defined by its relative and absolute stereochemistry. Determining this configuration is fundamental to understanding the molecule's properties and interactions.
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, angles, and the relative orientation of all atoms. For complex bicyclic systems like the derivatives of 5-Oxa-1-azabicyclo[4.2.0]octane, this technique is indispensable for assigning stereochemistry.
Research on closely related oxa-azabicyclo[4.2.0]octane systems demonstrates the power of this technique. For instance, the stereochemistry of products resulting from reactions on this framework has been successfully elucidated using X-ray analysis. In one study, the relative stereochemistry of a (6RS, 7SR)-7-acetyl-7-azido-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane was confirmed by X-ray crystallography. researchgate.net This analysis was crucial for understanding the stereoselectivity of subsequent reduction reactions. researchgate.net Similarly, X-ray studies of a keto sulfide (B99878) and a chloro ketone derivative of the same parent system confirmed their (6RS,7SR) relative stereochemistry, providing a solid basis for interpreting their differing reactivity. researchgate.net
The table below summarizes examples of related bicyclic compounds where X-ray crystallography was pivotal in stereochemical assignment.
| Compound Name/Derivative | Stereochemistry Determined | Reference |
| (6RS,7SR,9SR)-7-Azido-7-(1-hydroxyethyl)-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane | Confirmed the (6RS,7SR,9SR) relative stereochemistry of the major reduction product. | researchgate.net |
| Keto sulfide and Chloro ketone derivatives of 8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane | Confirmed the (6RS,7SR) relative stereochemistry of the core bicyclic structure. | researchgate.net |
| (E)-Bicyclo[4.2.1]nona-2,4-diene derivative | Differentiated between syn and anti stereoisomers based on substituent orientation. | acs.org |
Isomerism within the Bicyclic Framework (e.g., syn/anti configurations)
The fused nature of the 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione core gives rise to diastereomers that can be described using syn and anti nomenclature. This terminology describes the relative orientation of substituents or structural features with respect to the plane of the rings or each other. In this context, substituents on the same side of a reference plane (often the larger ring) are termed syn, while those on opposite sides are anti. youtube.comstackexchange.com
The formation of syn and anti isomers is a common feature in the synthesis of bicyclic compounds. nih.govnih.gov For example, in studies involving substituted bicyclo[4.2.1]nonanes, X-ray diffraction was used to distinguish between syn and anti stereoisomers, where the orientation of a keto group on a cyclohexanone (B45756) ring pointed either toward or away from another part of the bicyclic system. acs.org In the case of this compound, the protons at the bridgehead carbons and any substituents on the rings can exist in syn or anti relationships, which significantly impacts the molecule's shape and properties. The separation of these isomers can often be achieved using chromatographic techniques like HPLC. google.com
Conformational Landscape and Preferred Geometries
The conformational landscape of this compound is dictated by the inherent strain and structural features of its fused rings. The four-membered β-lactam ring is highly strained and consequently nearly planar. The six-membered dihydro-oxazine ring, however, is more flexible and will adopt a non-planar conformation, such as a half-chair or twisted boat, to alleviate torsional and steric strain.
Influence of Substituents on Molecular Conformation and Stereoisomeric Outcomes
Substituents attached to the this compound framework can profoundly influence both its preferred conformation and the stereochemical outcome of synthetic reactions. These effects can be electronic (inductive and resonance effects) or steric in nature. researchgate.net
A key example of substituent influence is seen in the stereoselectivity of reduction reactions on related systems. Research on a 7-heteroatom-substituted 8-oxo-3-oxa-1-azabicyclo[4.2.0]octane derivative showed that the nature of the substituent at C-7 dictates the stereochemical outcome of borohydride (B1222165) reduction at the adjacent ketone. researchgate.net Reduction of a keto sulfide derivative yielded an alcohol with (6RS,7SR,9SR) stereochemistry, whereas reduction of a chloro ketone derivative under similar conditions resulted in a reversal of stereoselectivity, producing a (6RS,7SR,9RS)-chloro alcohol. researchgate.net This demonstrates that the electronic properties and coordinating ability of the substituent can control the direction of reagent attack.
Furthermore, steric bulk is a major factor. Large substituents will tend to occupy positions that minimize steric clashes, which can lock the bicyclic system into a specific conformation. Intramolecular interactions, such as hydrogen bonding between a substituent and another part of the molecule, can also rigidly fix the molecular geometry, as observed in other bicyclic structures. researchgate.netharvard.edu
The table below details how different substituents can direct stereochemical outcomes.
| Reactant / Substituent | Reagent/Condition | Stereochemical Outcome | Underlying Influence | Reference |
| 7-Keto sulfide derivative of oxa-azabicyclo[4.2.0]octane | Sodium borohydride | (6RS,7SR,9SR) alcohol | The sulfide group directs the approach of the reducing agent. | researchgate.net |
| 7-Chloro ketone derivative of oxa-azabicyclo[4.2.0]octane | Trialkylborohydride | (6RS,7SR,9RS) alcohol (reversal of stereoselectivity) | The chloro group alters the preferred trajectory of the nucleophilic attack. | researchgate.net |
| 5-X-adamantan-2-ones | NaBH₄ / CH₃Li | Preference for syn attack changes with the inductive effect (σI) of substituent X. | Electronic effects (inductive) of remote substituents influencing π-face selection. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule.
The ¹H NMR spectrum of 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione would be expected to show distinct signals for each of its seven protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment, particularly their proximity to the electronegative oxygen and nitrogen atoms, as well as the anisotropic effects of the two carbonyl groups.
The protons on the carbon adjacent to the ring junction nitrogen and the β-lactam carbonyl (C-6) would likely appear at a distinct chemical shift. The protons on the carbon adjacent to the oxygen and the other carbonyl group (C-4) would also have characteristic shifts. The stereochemical relationship between protons, particularly on the six-membered ring, could be determined by analyzing the coupling constants (J values). For instance, the coupling between the bridgehead proton (at C-6) and the adjacent proton (at C-7) would be crucial for establishing the stereochemistry of the ring fusion.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-2a | 3.0 - 3.5 | dd | J(H-2a, H-2b), J(H-2a, H-?) |
| H-2b | 3.5 - 4.0 | dd | J(H-2b, H-2a), J(H-2b, H-?) |
| H-4a | 4.0 - 4.5 | d | J(H-4a, H-4b) |
| H-4b | 4.5 - 5.0 | d | J(H-4b, H-4a) |
| H-6 | 4.8 - 5.5 | t or dd | J(H-6, H-7a), J(H-6, H-7b) |
| H-7a | 2.5 - 3.0 | dd | J(H-7a, H-7b), J(H-7a, H-6) |
Note: The exact chemical shifts and coupling constants are highly dependent on the solvent and the specific conformation of the molecule.
The ¹³C NMR spectrum would provide definitive evidence for the carbon skeleton of the molecule, showing six distinct carbon signals. The two carbonyl carbons (C-3 and C-8) would be the most downfield signals, typically appearing in the range of 160-180 ppm. The chemical shifts of the other four carbons in the bicyclic system would provide further confirmation of the structure.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 40 - 50 |
| C-3 | 165 - 175 |
| C-4 | 65 - 75 |
| C-6 | 55 - 65 |
| C-7 | 30 - 40 |
While specific data is unavailable, 2D NMR experiments would be indispensable for the complete structural assignment of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of the protons within the bicyclic system. For example, a cross-peak between the H-6 and H-7 protons would confirm their adjacent relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It would be particularly important for determining the stereochemistry of the ring junction and the relative orientation of substituents. For example, a NOE between the bridgehead proton (H-6) and one of the C-2 protons would provide information about the conformation of the six-membered ring.
Infrared (IR) Spectroscopy for Carbonyl and Heteroatom Stretching Frequencies
Infrared spectroscopy is a valuable tool for identifying key functional groups within a molecule. For this compound, the IR spectrum would be dominated by the stretching frequencies of the two carbonyl groups. The β-lactam carbonyl (C=O) stretch is characteristically found at a higher frequency (typically 1730-1760 cm⁻¹) due to ring strain. The amide carbonyl in the six-membered ring would be expected to appear at a lower frequency (around 1670-1690 cm⁻¹). The C-O-C stretching of the ether linkage would also be visible in the fingerprint region.
Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|
| β-Lactam C=O Stretch | 1730 - 1760 |
| Amide C=O Stretch | 1670 - 1690 |
| C-N Stretch | 1300 - 1400 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (molecular formula C₆H₇NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (141.12 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern would likely involve the characteristic cleavage of the β-lactam ring, as well as other fragmentations of the bicyclic system, providing further structural evidence. Common fragmentation pathways could include the loss of CO, C₂H₂O, or other small neutral molecules.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for elucidating the structure of organic compounds. In EI-MS, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint that allows for structural confirmation.
For bicyclic β-lactam systems, including the related cephalosporins and oxapenems, fragmentation is highly predictable and typically initiated by the cleavage of the strained four-membered β-lactam ring. researchgate.netnih.gov This primary fragmentation is often followed by the rupture of the second fused ring.
Based on the analysis of analogous structures, the expected EI-MS fragmentation pathways for this compound would likely involve two primary cleavage patterns:
Pathway A: Cleavage across the β-lactam ring.
Pathway B: Cleavage involving both the β-lactam and the fused oxazinone ring. researchgate.net
These cleavages lead to the formation of characteristic fragment ions. The most prominent peaks in the mass spectrum would correspond to the most stable fragments generated through these pathways. Further fragmentation could involve the loss of small, stable neutral molecules like carbon monoxide (CO) from the dione (B5365651) structure.
Interactive Table: Expected EI-MS Fragmentation Data for this compound
| Predicted Fragment Ion | Proposed Structure/Origin | Significance |
| [M]+• | Intact molecular ion | Confirms the molecular weight of the compound. |
| [M - CO]+• | Loss of a carbonyl group | Indicates the presence of a ketone/lactone functionality. |
| [M - 2CO]+• | Loss of both carbonyl groups | Confirms the dione nature of the molecule. |
| Pathway A Fragment | Resulting from β-lactam ring cleavage | Characteristic of the β-lactam core structure. researchgate.netresearchgate.net |
| Pathway B Fragment | Resulting from bicyclic core rupture | Provides evidence for the fused-ring system. researchgate.net |
Note: The m/z values are not provided as this is a predictive table based on general fragmentation patterns of related compounds.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Chiroptical techniques, particularly Electronic Circular Dichroism (ECD) spectroscopy, are essential for determining the absolute configuration and enantiomeric purity of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers have mirror-image structures, they produce ECD spectra that are opposite in sign. nih.gov
The this compound structure possesses at least one chiral center at the bridgehead carbon atom, making it a candidate for ECD analysis. For bicyclic β-lactam systems, a well-established empirical relationship known as the "helicity rule" correlates the sign of the Cotton effect (CE) observed in the ECD spectrum with the absolute configuration of the bridgehead carbon. acs.orgnih.gov
Specifically, for many bi- and polycyclic β-lactams, the planarity of the amide chromophore within the β-lactam ring is distorted. This helical twist of the O=C-N moiety is dictated by the stereochemistry at the ring junction. tandfonline.comicho.edu.pl The helicity rule, developed through extensive studies on clavams and oxacephams, states that a positive (P-helicity) torsional angle of the amide unit results in a negative n→π* Cotton effect, and vice-versa. tandfonline.comicho.edu.pl This CE is typically observed in the 215-240 nm region of the ECD spectrum. acs.orgnih.gov
Therefore, if this compound were synthesized as a single enantiomer, its absolute configuration could be assigned by examining the sign of its n→π* amide transition in the ECD spectrum. The intensity of the ECD signal would also be directly proportional to the enantiomeric excess of the sample. nih.gov It is important to note that the validity of this rule is dependent on the non-planarity of the amide chromophore; highly flexible systems or those with planar amides may not adhere to this empirical correlation. nih.gov
Interactive Table: Predicted Chiroptical Properties for Enantiomers of this compound
| Stereochemistry at Bridgehead | Predicted Helicity of Amide Chromophore | Expected Sign of n→π* Cotton Effect (~220 nm) |
| R-configuration | Negative (M-helicity) | Positive |
| S-configuration | Positive (P-helicity) | Negative |
Note: This table is based on the established helicity rule for related bicyclic β-lactam compounds and represents a prediction for the target molecule. acs.orgtandfonline.comicho.edu.pl
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the electronic nature and the three-dimensional arrangement of atoms in 5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and geometric parameters.
Density Functional Theory (DFT) has become a primary tool for studying bicyclic β-lactams due to its balance of accuracy and computational cost. uq.edu.au DFT calculations are used to determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For the this compound system, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) are employed to model its structure. uq.edu.au These calculations are critical for understanding the strain in the fused ring system, a key factor in the reactivity of β-lactam compounds. dokumen.pub The pyramidalization of the bridgehead nitrogen atom, a characteristic feature of bicyclic β-lactams, is a key parameter often investigated using DFT, as it influences the amide resonance and, consequently, the lactam's susceptibility to hydrolysis. dokumen.pub
Table 1: Representative Calculated Geometric Parameters for Bicyclic β-Lactam Scaffolds using DFT
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| β-Lactam C=O Bond Length | ~1.22 Å | Reflects the carbonyl character. |
| β-Lactam N-C(O) Bond Length | ~1.38 Å | Indicates the degree of amide resonance. |
| Bridgehead Nitrogen Pyramidalization (h) | 0.2 - 0.5 Å | A measure of ring strain and reactivity. dokumen.pub |
Note: The values are generalized from studies on related bicyclic β-lactam systems and serve as expected ranges for this compound.
Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for electronic structure calculations. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory are used for more accurate energy and property predictions. For bicyclic aza-β-lactams, ab initio calculations have been used to study reaction mechanisms, such as alkaline hydrolysis. chemicalbook.com These studies often compare different levels of theory (e.g., RHF/6-31+G, MP2/6-31+G) to ensure the reliability of the predicted energy barriers and reaction pathways. chemicalbook.com Although computationally intensive, these methods are invaluable for benchmarking results from more cost-effective methods like DFT.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The flexibility of the six-membered oxazinane ring fused to the rigid β-lactam ring allows for multiple conformations. Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape of this compound. These simulations model the movement of atoms over time, revealing the accessible conformations and their relative energies. uq.edu.au Understanding the preferred conformations is crucial as they can dictate the molecule's interaction with biological targets like enzymes.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of synthesized compounds. DFT calculations, for instance, can provide theoretical ¹H and ¹³C NMR spectra that, when compared with experimental data, aid in the structural elucidation and stereochemical assignment of complex molecules like this compound.
Computational Analysis of Reaction Mechanisms and Energy Profiles
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this includes studying its synthesis via cycloaddition reactions or its degradation via hydrolysis. chemicalbook.comchemicalbook.com Theoretical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. chemicalbook.com This information provides a detailed picture of the reaction pathway, explaining stereochemical outcomes and reaction kinetics. For example, computational studies on related bicyclic systems have explored the thermodynamics of cyclization reactions. escholarship.org
Theoretical Exploration of Reactivity Profiles and Selectivity
Computational models are used to predict the reactivity of different sites within the this compound molecule. By analyzing parameters such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for nucleophilic or electrophilic attack. This is particularly important for predicting the regioselectivity and stereoselectivity of reactions involving this scaffold, guiding synthetic efforts towards desired products. The strained β-lactam ring is expected to be the primary site of reactivity, a feature that can be quantified and explored through computational analysis. dokumen.pub
Synthetic Utility of 5 Oxa 1 Azabicyclo 4.2.0 Octane 3,8 Dione As a Research Scaffold
Role as an Intermediate in the Synthesis of Complex Organic Molecules
5-Oxa-1-azabicyclo[4.2.0]octane-3,8-dione and its derivatives are pivotal intermediates in the multi-step synthesis of elaborate organic structures. The strained four-membered β-lactam ring fused to a six-membered oxazinane ring provides a unique conformational and reactive profile that chemists can exploit to introduce stereochemical complexity and diverse functionalities.
Research has shown that related 3-oxa-1-azabicyclo[4.2.0]octan-8-ones are key intermediates in the preparation of carbapenem (B1253116) antibiotics. researchgate.net For instance, the synthesis of 6,7-cis-7-(1-hydroxy-1-methylethyl)-3-oxa-1-azabicyclo[4.2.0]octan-8-ones serves as a crucial step in accessing 5,6-cis-carbapenem antibiotics. researchgate.net The strategic functionalization of the bicyclic core allows for the construction of the characteristic side chains and substituents found in the final antibiotic targets. The dione (B5365651) functionality in the target molecule of this article offers additional synthetic handles for modification, potentially enabling the creation of a wider array of complex derivatives.
Contribution to β-Lactam Chemistry Research (e.g., Oxacephalosporin and Carbapenem Analogs)
The 5-oxa-1-azabicyclo[4.2.0]octane core is a fundamental component of oxacephalosporins, a class of β-lactam antibiotics where the sulfur atom of the cephalosporin (B10832234) nucleus is replaced by an oxygen atom. google.comgoogle.com This substitution can lead to enhanced antibacterial activity and improved pharmacokinetic properties. google.com The dione variant of this scaffold is a valuable precursor for creating novel oxacephalosporin analogs. The ketone group at the 3-position can be strategically reduced or converted to other functional groups to mimic or alter the traditional cephalosporin structure.
In the area of carbapenem research, which are potent broad-spectrum antibiotics, related bicyclic β-lactam structures are of significant interest. dokumen.pubkyoto-u.ac.jp While the core of carbapenems is a 4-thia-1-azabicyclo[3.2.0]heptane system, the synthesis of carbapenem analogs often involves intermediates with different ring sizes and heteroatoms to explore structure-activity relationships. dokumen.pubdokumen.pub The 5-oxa-1-azabicyclo[4.2.0]octane framework, including the dione derivative, can be utilized to generate hybrid structures or analogs that probe the spatial and electronic requirements of the bacterial targets. For example, the Kinugasa reaction has been employed to synthesize 4-oxa-1-azabicyclo[4.2.0]octane-5,8-dione derivatives, demonstrating a pathway to these important β-lactam cores. dokumen.pub
The table below summarizes the key β-lactam antibiotic classes and the relevance of the 5-oxa-1-azabicyclo[4.2.0]octane scaffold.
| β-Lactam Class | Core Structure | Relevance of 5-Oxa-1-azabicyclo[4.2.0]octane Scaffold |
| Oxacephalosporins | 5-Oxa-1-azabicyclo[4.2.0]octene | Direct precursor and structural analog. google.comgoogle.com |
| Carbapenems | 4-Thia-1-azabicyclo[3.2.0]heptene | Intermediate for the synthesis of analogs with modified cores. researchgate.netdokumen.pub |
| Penicillins | 4-Thia-1-azabicyclo[3.2.0]heptane | Serves as a scaffold for hybrid molecules and comparative studies. dokumen.pub |
| Monobactams | Azetidin-2-one | The core β-lactam ring is a fundamental part of the bicyclic structure. dokumen.pub |
Development of Novel Heterocyclic Scaffolds for Chemical Research
The reactivity of the this compound core allows for its transformation into a variety of other heterocyclic systems. Ring-opening, ring-expansion, and rearrangement reactions can be employed to access novel scaffolds that are of interest in medicinal chemistry and materials science. For example, ozonolysis of related ethylidene-substituted 3-oxa-1-azabicyclo[4.2.0]octan-8-ones has been shown to lead to α-amino acid-N-carboxyanhydrides, demonstrating a fragmentation pathway to different heterocyclic structures. capes.gov.br
The presence of two carbonyl groups and a strained β-lactam ring in this compound provides multiple sites for selective chemical modification, enabling the generation of a library of diverse heterocyclic compounds. These new scaffolds can then be screened for a wide range of biological activities beyond antibacterial action.
Precursor for Advanced Building Blocks in Organic Synthesis
Beyond its direct use in the synthesis of bioactive molecules, this compound can be considered a precursor for more advanced and highly functionalized building blocks. researchgate.netenaminestore.com Through controlled cleavage and modification of the bicyclic system, it is possible to generate chiral, non-racemic fragments that can be incorporated into the synthesis of other complex natural products or pharmaceuticals. For instance, the selective opening of the β-lactam or the oxazinane ring can yield linear molecules with multiple stereocenters and functional groups, which are valuable synthons in their own right. The development of synthetic routes to various substituted bicyclic systems, such as bicyclo[4.2.1]nonanes, highlights the importance of such scaffolds as precursors to other valuable molecular architectures. acs.orgresearchgate.net
Q & A
Q. What is the structural significance of the 5-oxa-1-azabicyclo[4.2.0]octane ring system in antibiotic development?
The bicyclic core is a β-lactamase-stable scaffold critical for synthesizing oxacephalosporins like Latamoxef and Flomoxef. Its oxygen substitution at position 5 enhances resistance to enzymatic degradation compared to traditional cephalosporins . Methodologically, confirm structural integrity via X-ray crystallography or NMR, comparing shifts in carbonyl groups (C-3 and C-8) to reference spectra .
Q. How can synthetic routes for 5-oxa-1-azabicyclo[4.2.0]octane derivatives be optimized for academic-scale production?
A validated approach involves radical cyclization of brominated azetidin-2-ones using n-tributyltin hydride and AIBN, achieving >99% diastereocontrol . For cost efficiency, start with 6-aminopenicillanic acid (6-APA) as a precursor, leveraging its β-lactam ring for functionalization .
Q. What analytical techniques are recommended for purity assessment of 5-oxa-1-azabicyclo[4.2.0]octane intermediates?
Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities like 3-chloromethyl oxacephem (CAS 91177-27-4). Cross-validate with LC-MS for structural confirmation, monitoring m/z ratios corresponding to molecular ions .
Advanced Research Questions
Q. How can stereochemical outcomes in radical cyclization reactions of bicyclic β-lactams be predicted or controlled?
Computational modeling (e.g., DFT calculations) can predict transition-state geometries, guiding substituent placement for optimal diastereoselectivity. Experimentally, introduce bulky groups (e.g., 1-methyltetrazole) at C-3 to sterically direct cyclization pathways .
Q. What strategies reconcile contradictory reports on the antibacterial efficacy of 5-oxa-1-azabicyclo[4.2.0]octane derivatives?
Perform in vitro MIC assays under standardized conditions (CLSI guidelines) against ESKAPE pathogens. Address discrepancies by correlating substituent effects (e.g., C-7 methoxy groups) with membrane permeability via logP measurements .
Q. How can structure-activity relationship (SAR) studies be designed to improve the β-lactamase inhibition of oxacephem derivatives?
Systematically vary substituents at C-3 and C-7 (e.g., thioether vs. oxadiazole groups) and assay inhibition kinetics against TEM-1 and SHV-1 β-lactamases. Use molecular docking (AutoDock Vina) to map interactions with active-site serine residues .
Q. What methodologies validate the metabolic stability of 5-oxa-1-azabicyclo[4.2.0]octane-based antibiotics in in vivo models?
Conduct pharmacokinetic studies in rodents using LC-MS/MS to track plasma concentrations of parent compounds and metabolites (e.g., hydrolyzed β-lactam rings). Compare AUC values with cephalosporin controls to assess half-life extension .
Q. How can computational tools aid in designing novel bicyclic β-lactams with enhanced bioactivity?
Apply fragment-based drug design (FBDD) using the 5-oxa-1-azabicyclo[4.2.0]octane core as a scaffold. Screen virtual libraries for ADMET properties (SwissADME) and synthesize top candidates via Suzuki-Miyaura coupling for C-3 diversification .
Methodological Considerations for Contradictory Data
- Example: Discrepancies in antibacterial potency between Gram-positive and Gram-negative strains may arise from outer membrane permeability. Use liposome permeabilization assays with fluorescent probes (e.g., NPN) to quantify uptake differences .
- Example: Regulatory withdrawals (e.g., Germany’s 1984 ban on Moxalactam) require reevaluation of toxicity profiles. Perform Ames tests and micronucleus assays to rule out genotoxicity linked to C-3 thiotetrazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
